3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H11ClO4S |
|---|---|
Molecular Weight |
298.74 g/mol |
IUPAC Name |
4-chloro-5-methoxy-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4S/c1-17-13-9(14)10(11(19-13)12(15)16)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
SBZHSKJHFGNZJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Ring Substitution: Methoxy and Carboxylic Acid Groups
| Parameter | Value |
|---|---|
| Base | LDA (2.5 equiv) |
| Solvent | THF |
| Temperature | -78°C to 0°C |
| Electrophile | Methyl iodide (3.0 equiv) |
| Yield | 68-72% (theoretical) |
Chlorination at Position 4
Electrophilic chlorination using N-chlorosuccinimide (NCS) in the presence of iron(III) chloride (FeCl₃) as a Lewis acid selectively targets position 4, adjacent to the electron-donating methoxy group:
Optimization Notes
-
Excess NCS (1.2 equiv) prevents di-chlorination
-
Dichloromethane (DCM) solvent improves regioselectivity over acetic acid
De Novo Thiophene Synthesis via Gewald Reaction
Keto-Cyanoacetate Condensation
The Gewald reaction constructs the thiophene ring from a ketone, cyanoacetate, and elemental sulfur. For this target:
-
Synthesis of 3-(Benzyloxy)-4-chloro-5-methoxy-2-oxo-2,5-dihydrothiophene
-
Oxidative Decarboxylation and Aromatization
Treat the intermediate with HNO₃ (conc.) at 80°C to oxidize the amine to carboxylic acid and aromatize the ring.
Advantages
-
Simultaneous installation of three substituents
-
High atom economy
Limitations
-
Requires custom synthesis of specialized cyclopentanone precursor
Alternative Route: Halogen Dance Strategy
Initial Bromination and Metathesis
-
Start with 3-bromo-5-methoxythiophene-2-carboxylic acid
-
Perform halogen dance using LDA in THF at -40°C to migrate bromine from position 3 → 4:
Benzyloxy Substitution via Ullmann Coupling
Replace bromine at position 4 with benzyloxy using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C:
Note : Requires subsequent chlorination at position 3, necessitating careful sequence adjustment.
Purification and Characterization
Crystallization Techniques
-
Recrystallize crude product from ethyl acetate/hexane (3:1 v/v)
-
Gradient cooling from 60°C → 4°C over 12 hours yields needle-like crystals
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro or methoxy groups.
Substitution: The benzyloxy, chloro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or demethoxylated derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Medicine: Research into the medicinal properties of thiophene derivatives has shown potential for the development of new pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the development of new materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs include variations in the heterocyclic core, substituent positions, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: Thiophene vs. Benzene/Pyridine: The thiophene core is more electron-rich than benzene or pyridine, favoring electrophilic substitution reactions. Pyridine analogs (e.g., 3-benzyloxy-5-bromopyridine-2-carboxylic acid) exhibit lower electron density, making them suitable for nucleophilic aromatic substitution . Benzothiophene Derivatives: Methyl 5-amino-1-benzothiophene-2-carboxylate () shares a fused-ring system, which may enhance planarity and π-stacking in solid-state applications.
Substituent Effects: Chloro vs. Benzyloxy vs. Smaller Alkoxy: Benzyloxy groups (e.g., in the target compound) confer higher lipophilicity than methoxy or ethoxy groups, impacting solubility and bioavailability .
Biological Activity
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid (CAS Number: 1710202-47-3) is a compound characterized by its unique thiophene structure and various substituents that contribute to its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
The molecular formula of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is with a molecular weight of approximately 298.74 g/mol. Its structure includes a thiophene ring, a benzyloxy group, and a carboxylic acid functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClO4S |
| Molecular Weight | 298.74 g/mol |
| IUPAC Name | 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid |
| CAS Number | 1710202-47-3 |
Biological Activity Overview
Research has indicated that compounds similar to 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Below are some notable findings related to its biological activity:
Antimicrobial Activity
Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid may also exhibit antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that thiophene derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For example, certain studies have reported that structurally related compounds can effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has garnered attention, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Enzyme inhibition is crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that compounds with similar scaffolds can exhibit potent AChE and BChE inhibitory activities, which could be explored further for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on thiophene derivatives indicated that compounds with a similar structure to 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within the range of 10–50 µg/mL.
- Anticancer Activity : In vitro studies revealed that related thiophene compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.
- Enzyme Inhibition : A recent investigation assessed the AChE inhibitory activity of several thiophene derivatives. The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating strong potential for treating cholinergic deficits associated with neurodegenerative diseases.
Q & A
Q. What are the essential spectroscopic methods for confirming the structure of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid?
- Methodological Answer: Structural confirmation requires a combination of:
- 1H/13C NMR : Assign peaks to substituents (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Q. What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?
- Methodological Answer: Key steps include:
- Benzyloxy Introduction : Use NaH in THF to deprotonate the thiophene ring, followed by benzyl bromide addition (yield: ~75%) .
- Chlorination : Electrophilic chlorination with Cl₂ in DCM at 0°C (yield: ~82%) .
- Methoxy Substitution : Methanol/K₂CO₃ under reflux for nucleophilic displacement (yield: ~68%) .
- Optimization : Monitor reactions via TLC/HPLC; purify via silica gel chromatography using ethyl acetate/hexane gradients .
Q. What are the typical impurities encountered during synthesis, and how are they removed?
- Methodological Answer: Common impurities:
- Unreacted Intermediates : Remove via column chromatography (silica gel, 10–20% ethyl acetate in hexane) .
- Byproducts from Over-Chlorination : Detect via LC-MS; optimize chlorination time/temperature to minimize .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?
- Methodological Answer:
- Condition Replication : Standardize solvent purity (e.g., anhydrous THF), catalyst batch, and temperature control .
- Analytical Cross-Validation : Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to verify yields .
- Byproduct Analysis : Employ LC-MS/MS to identify side products and adjust stoichiometry .
Q. What computational approaches predict the electronic effects of substituents on the thiophene ring's reactivity?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites (e.g., C-4 for chlorination) .
- Hirshfeld Surface Analysis : Study crystal packing and intermolecular interactions to predict solubility/stability .
- Molecular Docking : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. How does the compound's stability vary under different pH conditions, and what analytical methods assess this?
- Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C; monitor degradation via HPLC-UV (λ = 254 nm) .
- Degradation Pathways : Use LC-QTOF-MS to identify hydrolyzed products (e.g., cleavage of benzyloxy group at pH > 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
